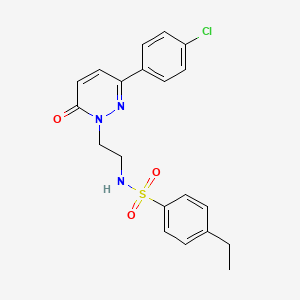

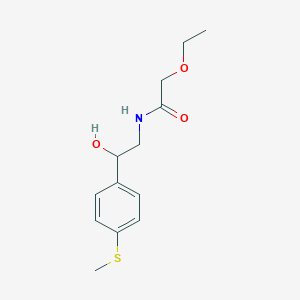

4-phenyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-phenyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride is a derivative of 1,2,3-triazole, a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This particular derivative includes a phenyl group and a pyrrolidinyl substituent, which may influence its chemical behavior and potential applications in medicinal chemistry or material science.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of click chemistry, particularly the azide-alkyne cycloaddition reaction. While the papers provided do not directly describe the synthesis of 4-phenyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride, they do offer insights into related synthetic methods. For instance, the synthesis of pyridyltriazole ligands with a substituted phenyl arm was achieved using a click chemistry strategy . Similarly, the synthesis of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines from N′-[(α-(1-pyridinio)benzylidene]benzenesulfonohydrazidates indicates the versatility of triazole synthesis .

Molecular Structure Analysis

The molecular structure of triazole derivatives can significantly affect their properties and interactions. For example, the introduction of a 4-substituted phenyl arm at the N1 position of the triazolyl ring influences the geometry of both the ligands and their corresponding complexes . The presence of different substituents, such as nitro, chloro, or aminophenyl moieties, can also affect the electronic properties of the compounds .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their reactive nitrogen atoms. The papers describe the use of triazole compounds as ligands in complex formation , as oxidizing agents , and in the synthesis of densely substituted pyrrolin-2-ones . These reactions highlight the reactivity and potential utility of triazole derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the photophysical properties of the compounds, as seen in the quenching of luminescence by a nitrophenyl arm . The crystal structure analysis of a triazole derivative revealed significant differences in the orientation of various groups, which can impact the compound's interactions and stability . Additionally, the antioxidant and antiradical activities of some triazole derivatives have been evaluated, indicating their potential as therapeutic agents .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-phenyl-1-pyrrolidin-3-yltriazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.2ClH/c1-2-4-10(5-3-1)12-9-16(15-14-12)11-6-7-13-8-11;;/h1-5,9,11,13H,6-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURNTRADPAVMLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=C(N=N2)C3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(methylthio)-1-oxo-1-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B3005568.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B3005570.png)

![2-(methylsulfanyl)-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3005571.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B3005573.png)

![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/no-structure.png)

![methyl 4-[2-(2-hydroxyethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3005580.png)

![1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3005582.png)

![3-Methylidene-N-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3005585.png)

![2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B3005587.png)